molecular formula C17H18F3N3O2 B2911028 ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate CAS No. 1025533-14-5

ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate

Cat. No.: B2911028
CAS No.: 1025533-14-5
M. Wt: 353.345
InChI Key: RBNKHPIGKQKVKH-OUKQBFOZSA-N
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Description

Ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate is a synthetic α,β-unsaturated cyanoacrylate derivative featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group. This compound belongs to a class of molecules frequently explored as intermediates in pharmaceutical and agrochemical research due to their structural versatility. The (2E)-configuration of the acrylate group ensures a planar, conjugated system, which may influence reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for further pharmacological optimization.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-2-25-16(24)13(11-21)12-22-6-8-23(9-7-22)15-5-3-4-14(10-15)17(18,19)20/h3-5,10,12H,2,6-9H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNKHPIGKQKVKH-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl cyanoacetate, 3-(trifluoromethyl)aniline, and piperazine.

    Formation of Intermediate: The initial step involves the reaction of ethyl cyanoacetate with 3-(trifluoromethyl)aniline to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with piperazine under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate involves its interaction with molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other piperazine-linked cyanoacrylates, differing primarily in substituent groups. Key analogues include:

Compound Name Substituents Yield (%) ESI-MS ([M+H]⁺) Safety Notes
Target compound 3-(trifluoromethyl)phenyl Avoid heat/sparks
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) 4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl 93.4 548.2
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) 3-(trifluoromethyl)phenyl ureido 92.0 548.2
Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate 4-fluorophenyl P210 precautions
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate thiophen-2-yl Volatile; use ventilation
  • Trifluoromethyl vs. This may influence binding affinity in biological systems.
  • Thiophene vs. Aromatic Rings : Replacing phenyl with thiophen-2-yl (as in ) alters electronic properties due to sulfur’s polarizability, possibly affecting solubility and intermolecular interactions.

Conformational Analysis

The (2E)-configuration in the target compound ensures a syn-periplanar conformation across the C=C bond, as observed in structurally similar ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C4–C8–C9–C10 torsion angle: 3.2°) .

Biological Activity

Ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications through a comprehensive review of relevant studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a trifluoromethyl group, contributing to its unique reactivity and biological activity. Its molecular formula is C14H15F3N2O2C_{14}H_{15}F_3N_2O_2, with a molecular weight of approximately 300.28 g/mol. The presence of the cyano group enhances its potential as a bioactive molecule.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole compounds have shown notable antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .

2. Antitumor Activity

Studies have highlighted the potential of this compound in cancer therapy. It has been observed to inhibit various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, pyrazole derivatives have demonstrated efficacy against BRAF(V600E) and EGFR mutations, which are critical targets in cancer treatment .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic organisms or cancer cells.
  • Receptor Modulation : It can modulate G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological responses .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds provides insights into the unique biological profile of this compound:

Compound NameMolecular FormulaKey Biological Activity
Ethyl (2E)-cyano{2-(3-trifluoromethylphenyl)hydrazinylidene}ethanoateC13H10F3N2O2Selective herbicidal activity
Ethyl 2-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoateC13H12N4O3Antimicrobial and anticancer
Ethyl N-(4-cyano-3-trifluoromethylphenyl)-carbamateC12H10F3N3O2Antiviral properties

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Antitumor Efficacy : A study on human breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to controls, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, indicating its broad-spectrum antimicrobial activity .

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